

Doxepin hydrochloride crystal structure powder diffraction analysis

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Compound Focus: Doxepin Hydrochloride

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Crystallographic Profile of (E)-Doxepin Hydrochloride

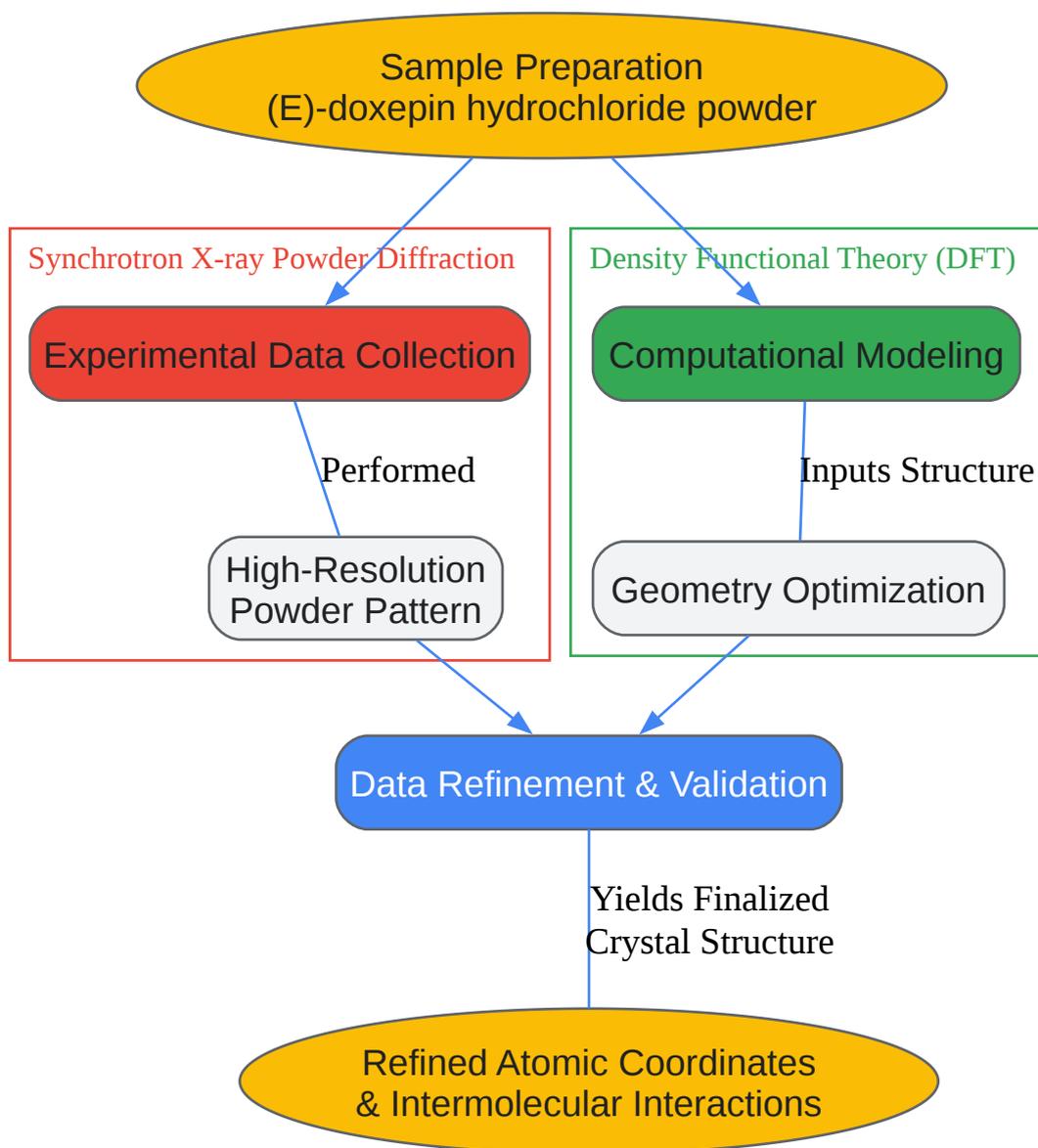
Recent studies using high-quality powder diffraction data have successfully elucidated the crystal structure of the **(E)-isomer of doxepin hydrochloride** [1]. The table below summarizes the key crystallographic data.

Parameter	Value / Description
Chemical Formula	$C_{19}H_{22}NO^+ \cdot Cl^-$ [1]
Space Group	$P2_1/a$ (#14) [1]
Crystal System	Monoclinic [1]

| **Unit Cell Parameters** | $a = 13.78488(7) \text{ \AA}$ $b = 8.96141(7) \text{ \AA}$ $c = 14.30886(9) \text{ \AA}$ $\beta = 96.5409(5)^\circ$ [1] || **Unit Cell Volume (V)** | $1756.097(12) \text{ \AA}^3$ [1] || **Z (Molecules/Unit Cell)** | 4 [1] || **Powder Diffraction File (PDF)** | Entry 00-066-1613 [1] || **Notable Structural Feature** | Isostructural with amitriptyline hydrochloride [1] |

Experimental & Computational Methodology

The determination of this crystal structure combined advanced experimental techniques with computational modeling, as outlined in the workflow below.



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The combined experimental-computational workflow for solving the crystal structure of (E)-doxepin hydrochloride.

Key Technical Details of the Workflow

- **Data Collection:** The high-resolution synchrotron X-ray powder diffraction data provided the foundation for the structure solution. The use of a synchrotron source was critical for obtaining the high-quality and high-resolution data required to resolve the structural details of this pharmaceutical compound [2] [1].
- **Structure Solution & Refinement:** The powder diffraction data was solved and refined using the Rietveld method, a standard technique for extracting crystal structure details from powder patterns [1].
- **Computational Optimization:** Density Functional Theory (DFT) calculations were used to optimize the geometry of the molecule. The remarkably low root-mean-square Cartesian displacement of **0.122 Å** between the Rietveld-refined and DFT-optimized structures validates the precision and reliability of the final structural model [2] [1].

Structural Insights and Intermolecular Interactions

The solid-state conformation of **doxepin hydrochloride** is largely stabilized by a network of hydrogen bonds. The table below details these key interactions.

Interaction Type	Donor Atom	Acceptor Atom	Role / Significance
Strong Discrete H-bond	Protonated nitrogen (N ⁺ -H)	Chloride anion (Cl ⁻)	Primary, strong interaction stabilizing the crystal lattice [2] [1].
Multiple C-H...Cl H-bonds	Methyl groups (C-H)	Chloride anion (Cl ⁻)	Form a network of weaker interactions that reinforce the 3D structure [2] [1].
Additional C-H...Cl H-bonds	Methylene groups & vinyl proton (C-H)	Chloride anion (Cl ⁻)	Further contribute to the stability and conformation of the cation [2].

A crucial finding from the DFT analysis is that the observed solid-state conformation is energetically higher than its isolated global minimum. This indicates that the specific molecular shape found in the crystal is **stabilized by the intermolecular interactions**, primarily the electrostatic attractions and hydrogen bonds with the chloride counterion and neighboring molecules [2].

Pharmaceutical Relevance and Research Applications

Understanding the crystal structure at this level of detail has direct implications for drug development and formulation science.

- **Solid-State Property Prediction:** Knowledge of the crystal structure allows researchers to rationalize and predict key pharmaceutical properties such as **stability, solubility, and dissolution rate** [3] [2]. This is fundamental to ensuring drug product quality and performance.
- **Polymorph Screening:** The research notes a prior study on polymorphism in **doxepin hydrochloride** [2]. Precise crystallographic data is essential for identifying and characterizing different polymorphs, which can have vastly different bioavailability and physical properties.
- **Advanced Formulation Design:** This structural knowledge can inform the development of novel drug delivery systems. For instance, one study engineered a **bilayer mucoadhesive oral film** for **doxepin hydrochloride** using 3D printing technology. Techniques like Powder X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) were used in this context to characterize the final product and ensure the drug was in the correct physical state within the formulation [4].

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